6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine
説明
This compound is a purine derivative featuring a 7-methyl substitution and a piperazine-linked 6-fluoro-benzoxazole moiety. The fluorine atom at position 6 of the benzoxazole may enhance metabolic stability and binding affinity due to its electronegativity and small atomic radius .
特性
IUPAC Name |
6-fluoro-2-[4-(7-methylpurin-6-yl)piperazin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN7O/c1-23-10-21-15-14(23)16(20-9-19-15)24-4-6-25(7-5-24)17-22-12-3-2-11(18)8-13(12)26-17/h2-3,8-10H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMWGPNMBNMHCMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCN(CC3)C4=NC5=C(O4)C=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine typically involves multiple steps, starting with the preparation of the benzoxazole and piperazine intermediates. The benzoxazole ring can be synthesized using piperidine-4-carboxylic acid and 1,3-difluorobenzene under specific reaction conditions . The piperazine ring is then introduced through a nucleophilic substitution reaction, followed by the attachment of the purine base through a condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The final product is typically purified using techniques such as recrystallization or chromatography .
化学反応の分析
Types of Reactions
6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include halogen derivatives, acids, and bases. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted purine derivatives .
科学的研究の応用
6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine has a wide range of scientific research applications:
作用機序
The mechanism of action of 6-[4-(6-fluoro-1,3-benzoxazol-2-yl)piperazin-1-yl]-7-methyl-7H-purine involves its interaction with specific molecular targets and pathways. The benzoxazole and piperazine rings are known to interact with enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
類似化合物との比較
Core Heterocycle Modifications
a. Purine vs. Pyrido-Pyrimidinone Cores
- Analog from : 2-(2-Ethyl-1,3-Benzoxazol-6-yl)-7-(Piperazin-1-yl)-4H-Pyrido[1,2-a]Pyrimidin-4-one This compound replaces the purine core with a pyrido-pyrimidinone system, altering electronic properties and binding pocket compatibility. The pyrimidinone ring may confer distinct solubility and hydrogen-bonding capabilities compared to purine .
Piperazine Substituent Variations
a. Benzoxazole vs. Cinnamyl Groups
b. Fluorine Substitution
- The 6-fluoro group on the benzoxazole in the target compound is absent in 2-(2-Methyl-1,3-Benzoxazol-6-yl)-7-[(3aR,6aS)-5-Methylhexahydropyrrolo[3,4-c]Pyrrol-2(1H)-yl]-4H-Pyrido[1,2-a]Pyrimidin-4-one () . Fluorination typically increases binding affinity to hydrophobic pockets and reduces oxidative metabolism .
Hypothesized Bioactivity
While direct pharmacological data for the target compound are unavailable, analogs suggest:
- Kinase Inhibition : Purine derivatives often inhibit kinases (e.g., cyclin-dependent kinases) due to ATP-competitive binding.
Data Tables
Table 1: Structural Comparison of Key Analogs
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
